3-Amino-4-(3,5-dichlorophenyl)butyric Acid
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Overview
Description
3-Amino-4-(3,5-dichlorophenyl)butyric Acid is a chemical compound with the molecular formula C10H11Cl2NO2. It is known for its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an amino group and a dichlorophenyl group attached to a butyric acid backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(3,5-dichlorophenyl)butyric Acid typically involves the reaction of 3,5-dichlorobenzaldehyde with malonic acid in the presence of a base to form 3,5-dichlorocinnamic acid. This intermediate is then subjected to a series of reactions, including hydrogenation and amination, to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of catalysts and controlled reaction conditions ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-(3,5-dichlorophenyl)butyric Acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.
Reduction: The dichlorophenyl group can be reduced to form mono-chlorinated or non-chlorinated derivatives.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups such as hydroxyl, alkyl, or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can have different chemical and biological properties .
Scientific Research Applications
3-Amino-4-(3,5-dichlorophenyl)butyric Acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 3-Amino-4-(3,5-dichlorophenyl)butyric Acid involves its interaction with specific molecular targets in biological systems. It is believed to act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but it is thought to affect neurotransmitter systems and cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-4-(2,4-dichlorophenyl)butyric Acid
- 3-Amino-4-(3,4-dichlorophenyl)butyric Acid
- 4-(3,4-Dimethoxyphenyl)butyric Acid
Uniqueness
3-Amino-4-(3,5-dichlorophenyl)butyric Acid is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. This positioning can result in different pharmacological properties compared to its analogs .
Properties
Molecular Formula |
C10H11Cl2NO2 |
---|---|
Molecular Weight |
248.10 g/mol |
IUPAC Name |
3-amino-4-(3,5-dichlorophenyl)butanoic acid |
InChI |
InChI=1S/C10H11Cl2NO2/c11-7-1-6(2-8(12)4-7)3-9(13)5-10(14)15/h1-2,4,9H,3,5,13H2,(H,14,15) |
InChI Key |
KCWUZNRWYWKZMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)CC(CC(=O)O)N |
Origin of Product |
United States |
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